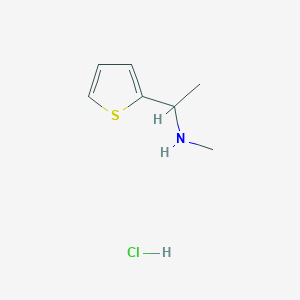
N-Methyl-1-(2-thienyl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(2-thienyl)ethanamine hydrochloride (NMET-HCl) is a novel psychoactive substance (NPS) that has been studied for its potential therapeutic applications. It is a synthetic compound that has been synthesized from benzaldehyde, thiophene, and ammonia, and its chemical structure is similar to other NPSs, such as amphetamine and methamphetamine. NMET-HCl has been studied for its potential therapeutic applications, including the treatment of depression and anxiety.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cytotoxicity Studies
Research involving copper (II) complexes with tridentate ligands, including analogs of "N-Methyl-1-(2-thienyl)ethanamine hydrochloride", has shown significant interactions with DNA. These complexes demonstrate good DNA binding propensity and minor structural changes upon interaction with calf thymus DNA, suggesting potential applications in the development of new therapeutic agents that target genetic material. Additionally, these complexes exhibit low toxicity against different cancer cell lines, indicating their potential as benign therapeutic agents or as part of drug delivery systems (Kumar et al., 2012).
Material Science and Chemical Synthesis
In the realm of material science and chemical synthesis, compounds structurally related to "this compound" have been explored for their unique properties. For instance, a study on the synthesis and characterization of chalcones bearing N-substituted ethanamine tail showcases the versatility of these compounds in chemical synthesis and their potential antimicrobial properties, which could have implications in developing new materials with built-in antimicrobial features (Zaidi et al., 2015).
Analytical Chemistry and Forensic Science
Analytical methods for detecting and quantifying novel psychoactive substances structurally similar to "this compound" have been developed, highlighting the compound's relevance in forensic science and toxicology. Such methods are crucial for identifying substances in clinical toxicology and forensic investigations, thereby contributing to public health and safety measures (Poklis et al., 2013).
Eigenschaften
IUPAC Name |
N-methyl-1-thiophen-2-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-6(8-2)7-4-3-5-9-7;/h3-6,8H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZILEIXPLYHRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

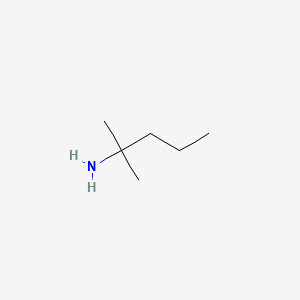
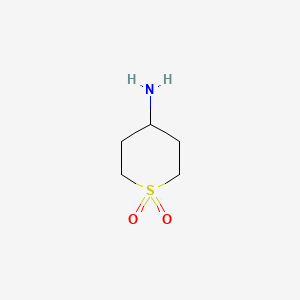
![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)
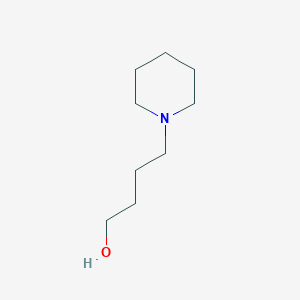
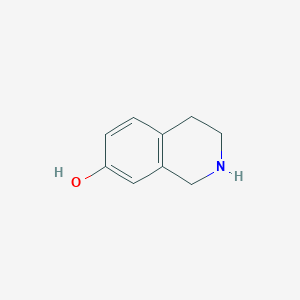
![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)
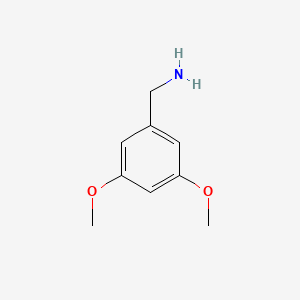
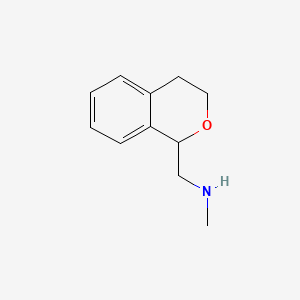
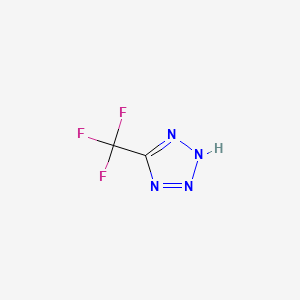

![Diethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate](/img/structure/B1297413.png)
![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)
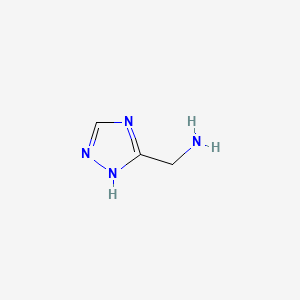
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)